



# **Application Notes and Protocols: The Effect of** YX-2-107 on FOXM1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YX-2-107  |           |
| Cat. No.:            | B10821831 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As a critical regulator of the cell cycle, CDK6, in complex with D-type cyclins, phosphorylates and inactivates the Retinoblastoma (RB) tumor suppressor protein. This inactivation allows for the release and activation of E2F transcription factors, which drive the expression of genes necessary for the G1/S phase transition, including the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a key regulator of cell proliferation, and its overexpression is implicated in the pathogenesis of various cancers, including Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[2][5] YX-2-107 offers a novel therapeutic strategy by targeting CDK6 for degradation, thereby inhibiting downstream signaling pathways that promote cell proliferation, including the expression of FOXM1.[1][2] These application notes provide a summary of the effects of YX-2-107 on FOXM1 expression and detailed protocols for relevant experimental procedures.

### **Mechanism of Action**

YX-2-107 functions as a PROTAC by simultaneously binding to CDK6 and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of CDK6.[5] The degradation of CDK6 leads to a decrease in the phosphorylation of its substrate, RB. Hypophosphorylated RB remains bound to E2F transcription factors, preventing them from



activating the transcription of their target genes, which include FOXM1. The resulting downregulation of FOXM1 expression contributes to the anti-proliferative effects of **YX-2-107**.



YX-2-107 Signaling Pathway to FOXM1 Inhibition

Click to download full resolution via product page

Caption: **YX-2-107** induces CDK6 degradation, inhibiting RB phosphorylation and FOXM1 expression.

## **Quantitative Data Summary**



The following table summarizes the quantitative data regarding the effect of **YX-2-107** on CDK6 and downstream signaling components, including FOXM1, in Philadelphia chromosomepositive (Ph+) acute lymphoblastic leukemia (ALL) cell lines.

| Parameter                            | Cell Line(s)                                | Concentrati<br>on(s)                     | Time<br>Point(s) | Effect                                     | Reference(s |
|--------------------------------------|---------------------------------------------|------------------------------------------|------------------|--------------------------------------------|-------------|
| CDK6<br>Degradation<br>(IC50)        | Not specified                               | 4.4 nM                                   | Not specified    | 50%<br>degradation<br>of CDK6              | [1][4]      |
| CDK6<br>Degradation                  | BV173                                       | 0, 1.6, 8, 40,<br>200, 1000 nM           | 4 h              | Selective<br>degradation<br>of CDK6        | [1]         |
| RB<br>Phosphorylati<br>on Inhibition | BV173, SUP-<br>B15                          | 2000 nM                                  | 72 h             | Inhibition of<br>RB<br>phosphorylati<br>on | [1][3]      |
| FOXM1<br>Expression<br>Inhibition    | BV173, SUP-<br>B15                          | 2000 nM                                  | 72 h             | Inhibition of FOXM1 expression             | [1][3]      |
| S Phase<br>Inhibition                | BV173, SUP-<br>B15                          | 2000 nM                                  | 48 h             | Inhibition of S phase entry                | [1]         |
| In Vivo<br>Efficacy                  | NRG-SGM3<br>mice (Ph+<br>ALL<br>xenografts) | 150 mg/kg<br>(i.p., daily for<br>3 days) | 3 days           | Suppression<br>of Ph+ ALL<br>proliferation | [1]         |

## **Experimental Protocols**

The following are detailed protocols for key experiments to assess the effect of **YX-2-107** on FOXM1 expression levels.

### **Cell Culture and Treatment**

Cell Lines: BV173 and SUP-B15 (Ph+ ALL cell lines).



- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100
  U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Treatment:
  - Seed cells at a density of 0.5 x 10<sup>6</sup> cells/mL in appropriate culture vessels.
  - Allow cells to acclimate for 24 hours.
  - Prepare a stock solution of YX-2-107 in DMSO.
  - Treat cells with the desired concentrations of YX-2-107 (e.g., 0-2000 nM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
  - Incubate cells for the desired time points (e.g., 4, 24, 48, 72 hours).

## Western Blot Analysis for FOXM1 Protein Expression

This protocol allows for the detection and quantification of FOXM1 protein levels following treatment with **YX-2-107**.

- Materials:
  - RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
  - BCA protein assay kit
  - Laemmli sample buffer
  - SDS-PAGE gels
  - PVDF or nitrocellulose membranes
  - Transfer buffer
  - Blocking buffer (5% non-fat milk or BSA in TBST)



- Primary antibodies: anti-FOXM1, anti-CDK6, anti-pRB (Ser807/811), anti-RB, and anti-β-actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Procedure:
  - Protein Extraction:
    - After treatment, harvest cells by centrifugation.
    - Wash the cell pellet with ice-cold PBS.
    - Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
    - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
    - Collect the supernatant containing the protein extract.
  - Protein Quantification:
    - Determine the protein concentration of each sample using a BCA protein assay.
  - SDS-PAGE and Western Blotting:
    - Denature equal amounts of protein (20-30 μg) by boiling in Laemmli sample buffer for 5 minutes.
    - Separate the proteins by SDS-PAGE.
    - Transfer the separated proteins to a PVDF membrane.
    - Block the membrane with blocking buffer for 1 hour at room temperature.
    - Incubate the membrane with primary antibodies overnight at 4°C.
    - Wash the membrane three times with TBST.



- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an ECL substrate and an imaging system.
- Analysis:
  - Quantify the band intensities using densitometry software (e.g., ImageJ).
  - Normalize the FOXM1 protein levels to the loading control (β-actin or GAPDH).

# Quantitative Real-Time PCR (qRT-PCR) for FOXM1 mRNA Expression

This protocol is for quantifying the mRNA levels of FOXM1.

- Materials:
  - RNA extraction kit (e.g., RNeasy Kit)
  - o cDNA synthesis kit
  - SYBR Green or TaqMan master mix
  - qRT-PCR primers for FOXM1 and a housekeeping gene (e.g., GAPDH, ACTB)
  - Real-time PCR system
- Procedure:
  - RNA Extraction and cDNA Synthesis:
    - Isolate total RNA from treated cells using an RNA extraction kit according to the manufacturer's instructions.
    - Assess RNA quality and quantity using a spectrophotometer.



- Synthesize cDNA from 1 μg of total RNA using a cDNA synthesis kit.
- qRT-PCR:
  - Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.
  - Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
- Analysis:
  - Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in FOXM1 gene expression, normalized to the housekeeping gene.

### **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Materials:
  - 96-well plates
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - DMSO
  - Microplate reader
- Procedure:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
  - Treat cells with various concentrations of YX-2-107 for the desired duration.
  - Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.



- $\circ$  Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Assessing YX-2-107 Effect on FOXM1





Click to download full resolution via product page

Caption: Workflow for analyzing the effects of **YX-2-107** on FOXM1 expression and cell viability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and independent effects by CDK6-specific PROTACs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: The Effect of YX-2-107 on FOXM1 Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821831#yx-2-107-effect-on-foxm1-expression-levels]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com